5-butyl-3,9-dimethyl-7H-furo[3,2-g]chromen-7-one
Description
Overview of the Furanocoumarin Class: Structural Diversity and Significance in Chemical Research
Furanocoumarins are a subclass of phenolic compounds that are widely distributed in the plant kingdom, particularly in families such as Apiaceae and Rutaceae. wikipedia.orgresearchgate.net Their structural diversity stems from the different substitution patterns on the core scaffold. mdpi.com These substitutions can include alkyl, alkoxy, and hydroxyl groups, among others, which significantly influence their chemical properties and biological activities. nih.gov In chemical research, furanocoumarins are of significant interest due to their unique photochemical properties and their potential as scaffolds for the synthesis of new compounds with therapeutic applications. nih.govresearchgate.net
Classification of Furanocoumarins: Linear (Psoralen-Type) vs. Angular Isomers
Furanocoumarins are broadly classified into two main types based on the fusion of the furan (B31954) ring to the coumarin (B35378) moiety: linear and angular. nih.govwikipedia.org
Linear Furanocoumarins (Psoralen-Type): In this configuration, the furan ring is fused to the 6 and 7 positions of the coumarin nucleus. The parent compound for this series is psoralen. mdpi.comwikipedia.org These compounds are known for their photosensitizing effects. mdpi.com
Angular Furanocoumarins (Angelicin-Type): In this isomeric form, the furan ring is attached to the 7 and 8 positions of the coumarin structure. Angelicin is the parent compound of this series. researchgate.netmdpi.com The phototoxic effect of angular furanocoumarins is generally weaker than that of their linear counterparts. mdpi.com
The compound 5-butyl-3,9-dimethyl-7H-furo[3,2-g]chromen-7-one belongs to the linear or psoralen-type class of furanocoumarins.
Structural Elucidation Context of this compound within the Furo[3,2-g]chromen-7-one Scaffold
The chemical structure of this compound is defined by the furo[3,2-g]chromen-7-one parent structure with specific substitutions. The nomenclature indicates the following:
Furo[3,2-g]chromen-7-one: This denotes the linear fusion of a furan ring to a chromen-7-one (coumarin) nucleus.
5-butyl: A butyl group is attached to the 5th position of the chromen-7-one ring.
3,9-dimethyl: Methyl groups are substituted at the 3rd position of the furan ring and the 9th position of the chromen-7-one ring.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Parent Scaffold | Furo[3,2-g]chromen-7-one (Psoralen-type) |
| Substituent at C-3 | Methyl |
| Substituent at C-5 | Butyl |
| Substituent at C-9 | Methyl |
Historical Perspectives and Academic Relevance of Substituted Furanocoumarins
The study of furanocoumarins dates back to the isolation of coumarin in 1820. researchgate.net Psoralens, the parent compounds of the linear furanocoumarins, have been a subject of interest for their photosensitizing properties for many decades. taylorandfrancis.comtaylorfrancis.com The academic relevance of substituted furanocoumarins has grown significantly over the years. Researchers have synthesized and investigated a wide range of derivatives to explore their structure-activity relationships. rsc.org The introduction of various substituents onto the furanocoumarin scaffold allows for the fine-tuning of their chemical and physical properties, which can lead to the development of novel compounds with specific applications in medicinal chemistry and materials science. nih.gov For instance, substituted furanocoumarins have been studied for their potential as enzyme inhibitors and as building blocks for more complex molecules. rsc.org
Table 2: Key Milestones in Furanocoumarin Research
| Year | Milestone | Reference |
|---|---|---|
| 1820 | Isolation of coumarin | researchgate.net |
| 1970s | Therapeutic use of synthetic psoralens in dermatology | taylorandfrancis.com |
Structure
3D Structure
Properties
IUPAC Name |
5-butyl-3,9-dimethylfuro[3,2-g]chromen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-4-5-6-12-7-15(18)20-17-11(3)16-13(8-14(12)17)10(2)9-19-16/h7-9H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAZBUBFGXDKLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=C3C(=COC3=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Butyl 3,9 Dimethyl 7h Furo 3,2 G Chromen 7 One and Analogues
Retrosynthetic Analysis of the Furo[3,2-g]chromen-7-one Core
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. For the 7H-furo[3,2-g]chromen-7-one core, two primary disconnection strategies are considered, reflecting the main synthetic routes. nih.gov
Strategy A: Furan (B31954) Ring Disconnection: This is the most common approach and involves the disconnection of the furan ring. nih.gov This leads back to a key intermediate, a 7-hydroxycoumarin derivative. This precursor contains the necessary benzene (B151609) and pyrone rings, which can be further disconnected to simpler phenolic and carbonyl compounds through established coumarin (B35378) syntheses like the Pechmann condensation. For the target molecule, this strategy points to a 5-butyl-7-hydroxy-8-methylcoumarin as a crucial intermediate.
Strategy B: Pyrone Ring Disconnection: Alternatively, disconnection of the pyrone ring leads back to a substituted benzofuran (B130515) precursor. nih.gov This benzofuran would then need to be elaborated to form the fused lactone ring. While less common, this approach offers a different pathway to the target scaffold.
These retrosynthetic pathways guide the selection of starting materials and the sequence of reactions required to assemble the final complex molecule.
Established Synthetic Routes to the 7H-Furo[3,2-g]chromen-7-one Skeleton
Building upon the retrosynthetic blueprint, several established methods are employed to construct the furocoumarin skeleton. These range from classical cyclization reactions to modern palladium-catalyzed cross-coupling strategies.
The classical and still widely used method for synthesizing the furo[3,2-g]chromen-7-one skeleton involves the annulation of a furan ring onto a 7-hydroxycoumarin intermediate. mdpi.comresearchgate.net This multi-step process is a cornerstone of furocoumarin synthesis.
The typical sequence is as follows:
Synthesis of a Substituted 7-Hydroxycoumarin: The von Pechmann condensation is a standard method for this step, reacting a substituted resorcinol (B1680541) with a β-ketoester under acidic conditions. mdpi.comresearchgate.net To achieve the substitution pattern of the target molecule, 2-methylresorcinol (B147228) would be reacted with a β-ketoester carrying the C-5 butyl group.
Williamson Ether Synthesis: The resulting 7-hydroxycoumarin is then O-alkylated at the hydroxyl group using an α-halo ketone in the presence of a base like potassium carbonate. mdpi.com The choice of the α-halo ketone determines the substitution on the furan ring. To obtain the C-3 methyl group, a reagent like 3-chloro-2-butanone (B129570) would be appropriate.
Intramolecular Cyclization: The final step is an intramolecular cyclodehydration of the keto-ether intermediate to form the furan ring. This is often achieved by heating with a strong alkaline solution or under acidic conditions, a reaction known as the Perkin-Oglialoro reaction or a related variant. mdpi.comresearchgate.net
| Step | Reaction Type | Key Precursors for Target Molecule | Resulting Intermediate/Product |
| 1 | Pechmann Condensation | 2-Methylresorcinol, Ethyl 2-butylacetoacetate | 5-Butyl-7-hydroxy-8-methylcoumarin |
| 2 | Williamson Ether Synthesis | 5-Butyl-7-hydroxy-8-methylcoumarin, 3-Chloro-2-butanone | 5-Butyl-8-methyl-7-(2-oxopropoxy)coumarin |
| 3 | Intramolecular Cyclization | 5-Butyl-8-methyl-7-(2-oxopropoxy)coumarin | 5-Butyl-3,9-dimethyl-7H-furo[3,2-g]chromen-7-one |
Modern organic synthesis has introduced powerful palladium-catalyzed methods for ring formation, offering alternative and often more efficient routes to the furocoumarin core. researchgate.netmdpi.com
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. mdpi.comorganic-chemistry.org In the context of furocoumarin synthesis, a 7-hydroxy-8-iodocoumarin precursor can be coupled with a terminal alkyne. The resulting 8-alkynyl-7-hydroxycoumarin intermediate can then undergo an intramolecular cyclization (hydroalkoxylation) to form the furan ring. spuvvn.eduresearchgate.net This method provides direct access to substituted furans depending on the alkyne used.
Heck Coupling: The Heck reaction couples an alkene with an aryl or vinyl halide. organic-chemistry.org An intramolecular Heck reaction can be employed by first preparing a 7-allyloxy-8-halocoumarin. wikipedia.org Palladium-catalyzed cyclization of this substrate forms the dihydrofuran ring, which can then be oxidized to the aromatic furan. Oxidative Heck coupling reactions have also been developed, directly coupling coumarins with partners like arylboronic acids. nih.govorganic-chemistry.org
C-H Activation/Annulation: More recent advancements involve the direct palladium-catalyzed C-H activation of a coumarin, followed by annulation with an alkyne or alkene. nih.govrsc.org This approach is highly atom-economical as it avoids the need for pre-halogenating the coumarin precursor.
Strategies for Stereoselective Introduction of the Butyl Substituent at C-5
The introduction of the butyl group at the C-5 position is best accomplished during the formation of the coumarin ring itself, ensuring complete regioselectivity. As C-5 is not a stereogenic center, the focus is on regioselective rather than stereoselective synthesis. The Pechmann condensation is ideally suited for this purpose. By selecting a β-ketoester that already contains the butyl group, such as ethyl 2-butylacetoacetate, the butyl substituent is directly incorporated at the desired position of the coumarin core. Direct alkylation of a pre-formed furocoumarin scaffold is generally not a viable strategy as it often leads to a mixture of products with poor regioselectivity.
Synthetic Approaches for Dimethylation at C-3 and C-9 Positions
The two methyl groups in the target molecule are introduced strategically by selecting appropriately substituted starting materials for the main synthetic sequence.
C-9 Methyl Group: The methyl group at the C-9 position of the final furocoumarin originates from the C-8 position of the coumarin intermediate. This is readily installed by using 2-methylresorcinol as the starting phenol (B47542) in the Pechmann condensation. mdpi.com
C-3 Methyl Group: The methyl group on the furan ring at the C-3 position is derived from the α-halo ketone used in the Williamson ether synthesis step. researchgate.net Reacting the 7-hydroxycoumarin intermediate with 3-chloro-2-butanone (CH₃COCH(Cl)CH₃) followed by cyclization ensures the placement of a methyl group at the C-3 position of the annulated furan ring.
Novel Synthetic Methodologies and Improvements for Substituted Furo[3,2-g]chromen-7-ones
The field of heterocyclic synthesis is continually evolving, with a focus on improving efficiency, sustainability, and reaction scope. Several novel methodologies have been applied to the synthesis of furocoumarins.
One-Pot and Multicomponent Reactions: To improve efficiency and reduce waste, numerous one-pot, tandem, and multicomponent reactions have been developed. rsc.orgresearchgate.netkashanu.ac.ir These strategies combine several reaction steps into a single operation without isolating intermediates. For example, cascade addition-cyclization-oxidation sequences can rapidly generate the furocoumarin core from simple precursors. rsc.orgresearchgate.net
Novel Catalysis: The use of innovative catalysts, such as magnetic iron oxide nanoparticles (Fe₃O₄), has been reported for the synthesis of furo[3,2-c]coumarin derivatives. kashanu.ac.ir These catalysts offer advantages like easy separation and reusability, aligning with the principles of green chemistry.
Microwave-Assisted Synthesis: The application of microwave irradiation can significantly accelerate reaction times for key steps in furocoumarin synthesis, such as the initial condensation and final cyclization, often leading to improved yields. researchgate.net
Green Chemistry Approaches: There is a growing emphasis on developing more environmentally benign synthetic routes. This includes the use of water as a solvent and the development of highly efficient catalytic systems that operate under milder conditions, minimizing energy consumption and by-product formation. acs.org
Multicomponent Reactions in Furanocoumarin Synthesis
Multicomponent reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is particularly valuable in the synthesis of furanocoumarin derivatives due to its atom economy and ability to generate molecular diversity. mdpi.com
One notable MCR approach for the synthesis of furo[3,2-c]coumarins involves the reaction of 4-hydroxycoumarins, aldehydes, and β-nitrostyrenes. The proposed mechanism for this transformation begins with a Michael addition of the 4-hydroxycoumarin (B602359) to the β-nitrostyrene. nih.gov Another strategy utilizes the reaction of 4-hydroxycoumarins with terminal alkynes, mediated by I2/TBHP, to yield furo[3,2-c]coumarins. nih.gov
A green and efficient one-pot, three-component approach has been developed for the synthesis of functionalized trans-2,3-dihydrofuro[3,2-c]coumarins. This method employs imidazole (B134444) as a catalyst and water as the solvent, reacting 4-hydroxycoumarin, aldehydes, and 2-bromoacetophenone (B140003) to afford the desired products in excellent yields. nih.gov The reaction proceeds through a Knoevenagel adduct formed between 4-hydroxycoumarin and the aldehyde, which then reacts with an imidazolium (B1220033) ylide generated from 2-bromoacetophenone and imidazole. nih.gov
| Reactants | Catalyst/Reagents | Product | Yield | Reference |
| 4-hydroxycoumarin, aldehydes, β-nitrostyrenes | Not specified | Substituted furo[3,2-c]coumarins | Not specified | nih.gov |
| 4-hydroxycoumarins, terminal alkynes | I2/TBHP, KOAc | Furo[3,2-c]coumarins | Moderate | nih.gov |
| 4-hydroxycoumarin, aldehydes, 2-bromoacetophenone | Imidazole, Water | trans-2,3-dihydrofuro[3,2-c]coumarins | 72-98% | nih.gov |
Chemo- and Regioselective Synthesis of Furo[3,2-g]chromen-7-one Derivatives
Chemo- and regioselectivity are critical aspects in the synthesis of complex molecules like furanocoumarins, ensuring that reactions occur at the desired functional group and position. A highly efficient and chemoselective one-pot protocol has been developed for the diversity-oriented synthesis of furo[3,2-c]coumarins and 3-benzofuranyl chromenones. nih.gov This method relies on the chemoselective acylation of functionalized phosphorus zwitterions followed by a chemoselective intramolecular Wittig reaction. The outcome of the reaction, leading to either the furo[3,2-c]coumarin or the 3-benzofuranyl chromenone, is dependent on the relative reactivities and the sequence of addition of the acylating agents. nih.gov
Visible-light-promoted radical alkyne insertion with bromocoumarins has also been reported as a method for the synthesis of furo[3,2-c]coumarin derivatives. rsc.org This approach allows for the construction of the furan ring under mild conditions at room temperature. rsc.org
| Starting Materials | Key Reaction | Selectivity | Products | Reference |
| Functionalized phosphorus zwitterions, acylating agents | Acylation/Intramolecular Wittig reaction | Chemoselective | Furo[3,2-c]coumarins or 3-benzofuranyl chromenones | nih.gov |
| 3-bromo-4-hydroxycoumarins, alkynes | Visible-light-promoted radical alkyne insertion | Not specified | Furo[3,2-c]coumarins | rsc.org |
Total Synthesis and Semisynthesis Strategies for Complex Furanocoumarin Derivatives
The total synthesis of complex natural products provides a means to access these molecules from simple, readily available starting materials. While a specific total synthesis for this compound is not detailed in the provided search results, general strategies for the synthesis of furanocoumarins can be inferred. The total synthesis of (+)-smyrindiol, a linear dihydrofuranocoumarin, has been achieved, highlighting the application of asymmetric organocatalysis in constructing these scaffolds. beilstein-journals.org
Semisynthesis, on the other hand, involves the chemical modification of naturally occurring or readily available compounds to produce analogues with desired properties. For instance, a semi-synthetic dihydroxybergamottin caproate was prepared from bergamottin, a natural furanocoumarin found in grapefruit juice. semanticscholar.org This approach is often more efficient than total synthesis for accessing a range of derivatives for structure-activity relationship studies. semanticscholar.orgrsc.orgresearchgate.net The synthesis of various furanocoumarin monomers has been undertaken to investigate their inhibitory effects on cytochrome P450 enzymes. researchgate.netnih.gov
These synthetic strategies, encompassing multicomponent reactions, selective syntheses, and total and semisynthetic approaches, provide a robust platform for the generation of a diverse library of furanocoumarin derivatives for further investigation.
Biosynthetic Pathways and Natural Product Origins of Furanocoumarins
Overview of Furanocoumarin Biosynthesis in Plant Systems
The biosynthesis of furanocoumarins is a complex process that originates from the phenylpropanoid and mevalonate pathways. wikipedia.orgrsc.org These compounds are derived from the amino acid L-phenylalanine, which is first converted into cinnamic acid via the shikimate pathway. nih.gov The central precursor for both linear and angular furanocoumarins in plants is umbelliferone (7-hydroxycoumarin). wikipedia.orgnih.gov
Furanocoumarins are classified as either linear or angular based on the position of the furan (B31954) ring fusion to the coumarin (B35378) backbone. wikipedia.org Linear furanocoumarins, such as psoralen, have the furan ring attached at the 6 and 7 positions, while angular furanocoumarins, like angelicin, have it attached at the 7 and 8 positions. nih.gov The compound 5-butyl-3,9-dimethyl-7H-furo[3,2-g]chromen-7-one is a derivative of the linear furanocoumarin, psoralen.
Precursors and Enzymatic Steps in Furo[3,2-g]chromen-7-one Formation
The formation of the parent structure, Furo[3,2-g]chromen-7-one (psoralen), is a critical step in the biosynthesis of its derivatives. The pathway begins with the prenylation of umbelliferone at the C6 position. This reaction involves the coupling of dimethylallyl pyrophosphate (DMAPP) from the mevalonate pathway with umbelliferone. wikipedia.org
This initial step leads to the formation of an intermediate, which then undergoes a series of enzymatic reactions catalyzed primarily by cytochrome P450 monooxygenases. researchgate.net These enzymes facilitate the cyclization that forms the furan ring. Specifically, an enzyme known as psoralen synthase is responsible for the conversion of the prenylated intermediate into psoralen. researchgate.netnih.gov Subsequent modifications, such as alkylation and oxidation, on the psoralen backbone would lead to the formation of substituted derivatives like this compound.
| Precursor/Intermediate | Key Enzyme(s) | Product |
| L-Phenylalanine | Phenylalanine ammonia-lyase (PAL) | Cinnamic acid |
| Cinnamic acid | Cinnamate 4-hydroxylase (C4H) | p-Coumaric acid |
| p-Coumaric acid | 4-Coumarate-CoA ligase (4CL) | p-Coumaroyl-CoA |
| Umbelliferone | Prenyltransferase | Demethylsuberosin |
| Marmesin | Psoralen synthase (Cytochrome P450) | Psoralen (Furo[3,2-g]chromen-7-one) |
Isolation Techniques for Furanocoumarin Derivatives from Botanical Sources
The extraction and isolation of furanocoumarins from plant materials are crucial for their study and potential application. A variety of techniques are employed, often depending on the polarity of the target compounds and the plant matrix.
Solid-liquid extraction is the most common approach. mdpi.com Conventional methods include:
Maceration: Soaking the plant material in a solvent for an extended period. mdpi.com
Soxhlet extraction: A continuous extraction method using a specialized apparatus, considered highly efficient for furanocoumarins. mdpi.comnih.gov
Ultrasonication: Using sound waves to enhance the extraction process. mdpi.com
More advanced and efficient methods are also utilized:
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, accelerating extraction. mdpi.com
Supercritical Fluid Extraction (SFE): Employs a supercritical fluid, often CO2, as the solvent, which is environmentally friendly. mdpi.com
Accelerated Solvent Extraction (ASE): Uses high temperature and pressure to speed up the extraction process. mdpi.com
Following extraction, purification is typically achieved through chromatographic techniques. Column chromatography and preparative thin-layer chromatography (TLC) are often used to separate individual furanocoumarins from the crude extract. jmchemsci.comcabidigitallibrary.org High-performance liquid chromatography (HPLC) is also a powerful tool for both purification and quantification. cabidigitallibrary.org
| Extraction Technique | Principle | Common Solvents |
| Maceration | Soaking and diffusion | Ethanol, Methanol, Hexane researchgate.net |
| Soxhlet Extraction | Continuous solid-liquid extraction | Ethanol, Chloroform, Petroleum ether nih.gov |
| Ultrasonication | Cavitation enhances solvent penetration | Various organic solvents jmchemsci.com |
| Microwave-Assisted Extraction (MAE) | Microwave heating increases efficiency | Hexane, Acetone mdpi.com |
Chemotaxonomic Distribution of Substituted Furanocoumarins in Natural Sources
Furanocoumarins are not ubiquitously distributed throughout the plant kingdom. Their presence is characteristic of a limited number of plant families, making them useful chemotaxonomic markers. nih.gov The families most noted for producing a large number and variety of furanocoumarins are:
Apiaceae (Carrot or Parsley family): This family is a major source of furanocoumarins and includes plants like parsnip (Pastinaca sativa), celery (Apium graveolens), giant hogweed (Heracleum mantegazzianum), and Ammi majus. wikipedia.orgnih.gov
Rutaceae (Citrus family): Many citrus species, particularly grapefruit (Citrus paradisi) and limes, contain significant amounts of furanocoumarins in their peel and juice. wikipedia.orgcirad.fr
Moraceae (Fig or Mulberry family): The common fig (Ficus carica) is a well-known source, with furanocoumarins found primarily in the milky sap of the leaves and shoots. wikipedia.orgplos.org
Fabaceae (Legume or Pea family): Some species within this family, such as Psoralea corylifolia, are known to produce these compounds. rsc.orgplos.org
While these four families are the primary sources, furanocoumarins have also been isolated to a lesser extent from other families, including Solanaceae and Rosaceae. nih.gov The distribution and specific types of furanocoumarins can vary significantly even between species within the same genus. cirad.fr
Factors Influencing Furanocoumarin Accumulation and Structural Diversity in Plants
The production and accumulation of furanocoumarins in plants are not static but are influenced by a range of internal and external factors.
Developmental Stage and Seasonality: The concentration of furanocoumarins can change throughout the plant's life cycle. Higher levels are often found in younger leaves and in ripe seeds and fruits compared to mature organs. wikipedia.orgnih.gov Seasonal variations also occur, with some plants showing significantly higher furanocoumarin content during periods of new growth. nih.gov
Environmental Stress and Elicitors: Furanocoumarin biosynthesis is strongly induced by stress. nih.gov As phytoalexins, their production is ramped up in response to attacks by pathogens like fungi, insects, and herbivores. rsc.orgnih.gov
Abiotic Factors: Abiotic stresses also play a significant role. Exposure to ultraviolet (UV) radiation is a well-documented trigger for furanocoumarin synthesis. nih.gov Physical damage to the plant tissue can also induce their accumulation. nih.gov Furthermore, environmental pollutants have been shown to stimulate their production. nih.gov
Tissue Localization: Furanocoumarins are often not evenly distributed within the plant. They tend to accumulate in surface tissues, such as the epidermis and cuticle of leaves and stems, and in oil channels associated with vascular bundles, which is consistent with their role as a first line of defense. nih.gov
These factors contribute not only to the quantity but also to the structural diversity of furanocoumarins found in a particular plant at a given time.
Mechanistic Investigations of Molecular and Cellular Interactions of Substituted Furo 3,2 G Chromen 7 Ones
Elucidation of Molecular Targets and Ligand-Receptor Dynamics
Substituted furo[3,2-g]chromen-7-ones exert their effects through direct and indirect interactions with fundamental biological macromolecules. These interactions are pivotal in understanding their broader biological and toxicological profiles.
Furocoumarins, also known as psoralens, are well-documented for their photoreactive properties and their ability to interact with DNA. nih.govnih.gov Upon activation by ultraviolet A (UVA) radiation, these compounds can intercalate between the base pairs of DNA. rxlist.comwebmd.comwikipedia.orgpatsnap.comijabbr.com This intercalation is a non-covalent insertion of the planar furocoumarin ring system into the DNA double helix.
Once intercalated, exposure to UVA light can lead to the formation of covalent adducts with pyrimidine (B1678525) bases, particularly thymine. nih.gov This process can result in two types of photoadducts: monofunctional adducts, where the furocoumarin binds to a single DNA strand, and bifunctional adducts (interstrand cross-links), where it links the two strands of the DNA helix. nih.gov The formation of these adducts disrupts the normal structure and function of DNA, which can inhibit DNA replication and transcription. rxlist.compatsnap.com Furthermore, studies have shown that some furocoumarins are capable of inducing DNA-protein cross-links upon UVA irradiation in vitro. nih.gov
The photoreactivity of psoralens involves two main types of reactions that can occur concurrently: nih.gov
Type I reactions: These are anoxic reactions that primarily involve the direct photoreaction of the furocoumarin with DNA.
Type II reactions: These are oxygen-dependent and involve the formation of reactive oxygen species (ROS) such as singlet oxygen and superoxide (B77818) anions. nih.gov
These photochemical interactions with DNA are a primary mechanism behind the biological effects observed for this class of compounds.
Furo[3,2-g]chromen-7-ones and their derivatives are known to be potent inhibitors of cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a wide range of xenobiotics and endogenous compounds. nih.govamegroups.cn This inhibition can lead to significant drug-drug interactions.
In vitro experiments have demonstrated that various furocoumarins, such as those found in grapefruit juice, act as both competitive and mechanism-based inhibitors of CYP3A4, a major human drug-metabolizing enzyme. nih.govamegroups.cnjst.go.jp Mechanism-based inhibition implies that the furocoumarin is converted by the CYP enzyme into a reactive intermediate that then irreversibly binds to and inactivates the enzyme.
The inhibitory effects are not limited to CYP3A4. Studies have shown that furanocoumarin derivatives can also inhibit other CYP isoforms, including CYP1A1, CYP1A2, CYP2A6, CYP2C9, and CYP2D6. amegroups.cnresearchgate.net The potency of inhibition can vary depending on the specific substitution pattern on the furocoumarin scaffold. jst.go.jp
Table 1: Inhibitory Effects of Selected Furocoumarins on Cytochrome P450 Isoforms
| Furocoumarin Derivative | Target CYP Isoform | Type of Inhibition |
| Bergapten | CYP1A1 | Inhibition of catalytic activity researchgate.net |
| Imperatorin (B1671801) | Not specified | Not specified |
| Xanthotoxin | Not specified | Not specified |
| Dihydroxybergamottin | CYP3A4, CYP1A2 | Potent Inhibition amegroups.cn |
| GF-I-2 (dimer) | CYP2A6, CYP2C9, CYP2D6, CYP2E1, CYP3A4 | Stronger inhibition on CYP2C9 & CYP2D6 amegroups.cn |
This table is illustrative of the general inhibitory activities of the furocoumarin class and is based on available research. The specific inhibitory profile of 5-butyl-3,9-dimethyl-7H-furo[3,2-g]chromen-7-one may vary.
Research on compounds structurally related to this compound has revealed interactions with specific ion channels. A study on 3-alkyl- and 3-aryl-7H-furo[3,2-g]chromen-7-ones demonstrated their activity as blockers of voltage-gated potassium (Kv) and sodium (Na+) channels.
In this study, all tested furocoumarins exhibited Kv channel blocking activities in a neuroblastoma cell line (N1E-115) and in mouse fibroblasts stably transfected with mKv1.3. The most potent of the tested compounds had a half-blocking concentration (IC50) of 0.7 microM. This suggests that the furo[3,2-g]chromen-7-one scaffold is a viable pharmacophore for the modulation of voltage-gated ion channels. The specific effects of the butyl and dimethyl substitutions on this compound would require direct experimental evaluation.
Cellular Pathway Perturbations in In Vitro Models
The molecular interactions of substituted furo[3,2-g]chromen-7-ones translate into significant perturbations of cellular pathways, which have been investigated in various in vitro models.
The DNA-damaging effects of photoactivated furocoumarins are a strong trigger for the induction of apoptosis, or programmed cell death. nih.gov Studies on various furocoumarin derivatives have consistently shown their ability to induce apoptosis in different cancer cell lines, including human leukemia and glioma cells. mdpi.comnih.govnih.gov
The apoptotic process initiated by furocoumarins can be multifaceted. For instance, the furanocoumarin imperatorin was found to be the most effective among several tested compounds in inducing apoptosis in anaplastic astrocytoma and glioblastoma multiforme cell lines. mdpi.com This induction was associated with an increase in the activity of caspase-3, a key executioner enzyme in the apoptotic cascade. mdpi.com Similarly, other studies have confirmed that all tested furanocoumarin derivatives induced apoptosis in human leukemia cell lines. nih.govnih.gov
The pro-apoptotic activity of these compounds is often dependent on their concentration and the specific cell line being tested. mdpi.com
The damage to DNA caused by furocoumarins can lead to the activation of cell cycle checkpoints, which may result in cell cycle arrest. This provides the cell with time to repair the DNA damage, or if the damage is too severe, to initiate apoptosis.
For example, the furanocoumarin xanthotoxin, isolated from Ammi majus, was shown to induce significant changes in the DNA-cell cycle of HepG2 liver cancer cells. nih.govmdpi.com Treatment with xanthotoxin led to an increase in the proportion of cells in the apoptotic pre-G1 and G2/M phases, with a corresponding decrease in the S-phase population. nih.gov This indicates an arrest of the cell cycle at the G2/M checkpoint. Another study on the prenylated coumarin (B35378) diversin (B1253780) also demonstrated cell cycle arrest at the G2 phase in bladder carcinoma cells. nih.gov These findings suggest that modulation of cell cycle progression is a key cellular response to this class of compounds.
Biochemical Signaling Cascades Influenced by Furanocoumarin Analogues
While direct studies on the biochemical signaling pathways affected by this compound are not available, research on analogous furocoumarin derivatives provides insights into potential mechanisms of action. Furanocoumarins, as a class of compounds, are known to interact with various cellular signaling cascades, often in a manner dependent on their substitution patterns.
One notable example involves a synthetic furocoumarin derivative, 5-((diethylamino)methyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one, which has been shown to upregulate melanin (B1238610) synthesis. mdpi.comresearchgate.net This activity is mediated through the activation of the cyclic adenosine (B11128) monophosphate (cAMP)/protein kinase A (PKA) pathway and the mitogen-activated protein kinase (MAPK) signaling cascade. mdpi.com Specifically, the compound was found to increase the phosphorylation of p38 MAPK and c-Jun N-terminal kinase (JNK), leading to the upregulation of microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis. mdpi.com
Furthermore, studies on other furo[3,2-g]chromen-7-one derivatives have suggested their involvement in modulating the serotonergic system. A series of 9-alkoxy-7H-furo[3,2-g]chromen-7-ones exhibited antidepressant-like effects in animal models, which were linked to interactions with the serotonergic pathway. nih.gov This suggests that the furo[3,2-g]chromen-7-one scaffold can serve as a template for compounds that modulate neurotransmitter signaling.
Given these findings, it is plausible that this compound could also influence these or other signaling pathways. The presence of lipophilic butyl and methyl groups might enhance its ability to cross cellular membranes and interact with intracellular targets. However, without direct experimental evidence, its precise effects on biochemical signaling remain speculative.
Structure-Activity Relationship (SAR) Analysis for Furo[3,2-g]chromen-7-one Analogues
The biological activities of furanocoumarin derivatives are highly dependent on the nature and position of their substituents. Structure-activity relationship (SAR) studies on various analogues of the furo[3,2-g]chromen-7-one scaffold help to elucidate the impact of specific chemical modifications.
The introduction of alkyl substituents, such as butyl and methyl groups, onto the furo[3,2-g]chromen-7-one core can significantly alter the compound's physicochemical properties and, consequently, its molecular interactions.
Lipophilicity and Bioavailability: The butyl group at the 5-position and the methyl groups at the 3- and 9-positions would substantially increase the lipophilicity of the molecule compared to the unsubstituted parent compound. This enhanced lipophilicity could facilitate passage through biological membranes, potentially increasing bioavailability and access to intracellular targets.
Steric Effects: The size and placement of these alkyl groups can introduce steric hindrance, which may influence how the molecule fits into the binding pockets of enzymes or receptors. For example, in a study of 4-oxo-4H-furo[2,3-h]chromene derivatives, which are structural isomers, the position of substituents was shown to be critical for inhibitory activity against enzymes like cholinesterases. nih.gov
Electronic Effects: While alkyl groups primarily exert their influence through steric and lipophilic effects, they can also have minor electron-donating effects, which might subtly modulate the electronic distribution of the aromatic system and influence non-covalent interactions such as π-π stacking with biological targets.
The table below summarizes the potential influence of the butyl and methyl substituents on the molecular properties of this compound.
| Substituent | Position | Potential Influence on Molecular Interactions |
| Butyl | 5 | Increases lipophilicity, potentially enhancing membrane permeability. May introduce steric effects influencing binding affinity. |
| Methyl | 3 | Contributes to increased lipophilicity. May influence interactions within a binding pocket. |
| Methyl | 9 | Further increases lipophilicity. Its position may be critical for specific receptor or enzyme interactions, as seen in 9-alkoxy analogues. nih.gov |
The furo[3,2-g]chromen-7-one scaffold is a "linear" furanocoumarin. Variations in this core structure, including the position of the furan (B31954) ring fusion and the nature of substituents, lead to a wide range of biological activities.
A study on 9-hydroxy-7H-furo[3,2-g]chromen-7-one derivatives found that modifications at the 9-position could lead to potent vasodilatory agents. nih.gov This highlights the importance of this position for modulating cardiovascular activity. In contrast, other studies have focused on attaching various heterocyclic rings to the furo[3,2-g]chromene backbone to generate novel compounds with antimicrobial properties. tandfonline.com
The table below presents a comparative analysis of different furocoumarin scaffold variations and their observed biological activities, providing a context for the potential activities of this compound.
| Furanocoumarin Analogue/Scaffold | Key Structural Features | Observed Biological Activity | Reference |
| 9-Alkoxy-7H-furo[3,2-g]chromen-7-ones | Alkoxy groups at the 9-position | Antidepressant-like effects via the serotonergic system | nih.gov |
| 9-Hydroxy-7H-furo[3,2-g]chromen-7-one derivatives | Hydroxy group at the 9-position with further derivatization | Vasodilatory activity | nih.gov |
| 5-((diethylamino)methyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one | Substituted methylamine (B109427) at the 5-position and a phenyl group at the 3-position | Upregulation of melanin synthesis via cAMP/PKA and MAPK signaling | mdpi.comresearchgate.net |
| 4-Oxo-4H-furo[2,3-h]chromene derivatives | Angular furanocoumarin scaffold | Inhibition of cholinesterases and other enzymes | nih.gov |
Computational and Theoretical Chemistry Studies on Furo 3,2 G Chromen 7 One Derivatives
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and reactivity of furo[3,2-g]chromen-7-one derivatives. nih.govresearchgate.net These methods provide high accuracy in reproducing experimental molecular geometries, vibrational frequencies, and electronic characteristics. nih.gov By solving approximations of the Schrödinger equation, DFT can map the electron distribution within a molecule, offering insights into its stability and reactive sites.
A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are critical descriptors of a molecule's chemical reactivity and kinetic stability. researchgate.net A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity.
Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) surfaces. These surfaces visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with biological receptors. researchgate.net Calculations of properties like Mulliken charges and dipole moments further refine the understanding of the molecule's electronic landscape. nih.gov
| Parameter | Significance in Reactivity Prediction |
|---|---|
| HOMO Energy | Represents the ability to donate an electron. Higher energy indicates a better electron donor. |
| LUMO Energy | Represents the ability to accept an electron. Lower energy indicates a better electron acceptor. |
| HOMO-LUMO Gap (ΔE) | Indicates the molecule's excitability and chemical reactivity. A smaller gap generally implies higher reactivity and lower kinetic stability. |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, identifying positive (electrophilic) and negative (nucleophilic) sites for molecular interactions. |
Molecular Docking Simulations with Identified Biological Targets
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecular target, typically a protein. nih.gov For furo[3,2-g]chromen-7-one derivatives, docking studies are instrumental in identifying potential biological targets and elucidating their mechanism of action at a molecular level.
These simulations have been successfully applied to explore the interaction of furocoumarins with various enzymes and receptors. For instance, studies have investigated their potential as inhibitors of p38α MAP kinase for anti-breast cancer applications nih.gov, and as modulators of Janus kinases (JAKs) in the treatment of vitiligo. researchgate.net The results of docking simulations are often quantified by a "docking score," which estimates the binding free energy (typically in kcal/mol). A lower binding energy suggests a more stable and favorable interaction.
The analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the protein's active site. researchgate.net This information is critical for understanding the structure-activity relationship (SAR) and for rationally designing derivatives with improved binding affinity and selectivity. For example, docking studies of furocoumarin derivatives against JAK1 and JAK2 revealed key hydrogen bond interactions responsible for their inhibitory activity. researchgate.net
| Biological Target | Therapeutic Area | Key Findings from Docking | Reference |
|---|---|---|---|
| p38α MAP Kinase | Breast Cancer | Docking scores showed a high correlation with in vitro inhibitory activity. | nih.gov |
| Janus Kinase 1 (JAK1) | Vitiligo | Active compounds formed hydrogen bonds with key amino acid residues in the active site. | researchgate.net |
| Janus Kinase 2 (JAK2) | Vitiligo | Interaction with specific residues was identified as crucial for the compound's effect. | researchgate.net |
| DNA Gyrase | Antimicrobial | In silico docking results matched in vitro antimicrobial studies, suggesting inhibition of this enzyme. | researchgate.net |
Molecular Dynamics Simulations for Ligand-Protein Binding Conformations
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. researchgate.net MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing insights into the stability and conformational changes of the ligand-protein complex in a simulated physiological environment. mdpi.com
Typically performed after docking, an MD simulation running for tens to hundreds of nanoseconds can validate the stability of the predicted binding pose. nih.govresearchgate.net If the ligand remains stably bound within the active site throughout the simulation, it lends confidence to the docking result.
Several parameters are analyzed from the MD trajectory to assess the complex's stability and dynamics:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions. A plateau in the RMSD value over time indicates that the system has reached equilibrium and the complex is stable. researchgate.net
Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of individual amino acid residues. This helps identify which parts of the protein become more or less flexible upon ligand binding. nih.gov
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over the course of the simulation, revealing which interactions are most persistent and critical for binding.
| MD Simulation Analysis | Information Revealed |
|---|---|
| Root Mean Square Deviation (RMSD) | Assesses the overall structural stability of the ligand-protein complex over time. |
| Root Mean Square Fluctuation (RMSF) | Identifies the flexibility of specific regions or amino acid residues within the protein. |
| Radius of Gyration (Rg) | Measures the compactness of the protein structure, indicating if the ligand causes it to expand or contract. |
| Hydrogen Bond Occupancy | Determines the percentage of simulation time that specific hydrogen bonds are maintained, highlighting key stable interactions. |
QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build predictive models that correlate the chemical structures of a series of compounds with their biological activities. mdpi.com A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical information) to a specific activity, such as inhibitory potency (IC₅₀).
For a series of furo[3,2-g]chromen-7-one derivatives, a QSAR model can be developed to predict the activity of new, yet-to-be-synthesized compounds. This process involves:
Data Set Compilation: A set of derivatives with experimentally measured biological activity is required.
Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each molecule.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation linking the most relevant descriptors to the activity.
Validation: The model's statistical quality and predictive power are rigorously assessed using internal and external validation techniques.
Key statistical parameters are used to evaluate the robustness of a QSAR model. mdpi.com A well-validated model can be a powerful tool for virtual screening and for prioritizing which new derivatives to synthesize and test, thereby saving time and resources in the drug discovery process. nih.gov
| Statistical Parameter | Description | Indication of a Good Model |
|---|---|---|
| r² (or R²) | Coefficient of determination. Measures how well the model fits the training set data. | A value close to 1.0. |
| q² (or Q²) | Cross-validated r². Measures the predictive ability of the model using internal validation (e.g., leave-one-out). | A high value (typically > 0.5) indicates good predictive power. |
| Standard Error of Estimate (SEE) | Measures the absolute error of the model's predictions. | A low value relative to the range of activity data. |
| F-statistic (F) | A measure of the statistical significance of the regression model. | A high value indicates a statistically significant model. |
Spectroscopic Property Prediction and Conformational Analysis
Computational methods are extensively used to predict spectroscopic properties and analyze the conformational preferences of molecules like furo[3,2-g]chromen-7-one derivatives. These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures.
Spectroscopic Prediction: DFT and its time-dependent extension, TD-DFT, can accurately predict various spectra.
Vibrational Spectra: The calculation of harmonic vibrational frequencies allows for the simulation of infrared (IR) spectra. Comparing the predicted spectrum with the experimental FT-IR spectrum helps to assign vibrational modes and confirm the functional groups present in the molecule. nih.gov
NMR Spectra: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical shifts show a strong correlation with experimental NMR data and are crucial for structural elucidation. nih.gov
UV-Vis Spectra: TD-DFT calculations can predict the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in an experimental UV-Vis spectrum. nih.gov
Conformational Analysis: Most molecules are not rigid and can exist in multiple three-dimensional shapes or conformations. Conformational analysis involves systematically exploring the potential energy surface of a molecule to identify its most stable (lowest energy) conformers. mdpi.com For a derivative like 5-butyl-3,9-dimethyl-7H-furo[3,2-g]chromen-7-one, this would involve studying the rotational freedom of the butyl side chain to determine its preferred orientation. Since a molecule's 3D shape dictates its ability to bind to a biological target, understanding its preferred conformation is essential for drug design.
| Spectroscopic Method | Computational Technique | Predicted Property | Application |
|---|---|---|---|
| Infrared (IR) Spectroscopy | DFT | Vibrational Frequencies | Structural confirmation and functional group assignment. nih.gov |
| NMR Spectroscopy | DFT (GIAO method) | ¹H and ¹³C Chemical Shifts | Structural elucidation and verification. nih.gov |
| UV-Vis Spectroscopy | Time-Dependent DFT (TD-DFT) | Electronic Transitions (λmax) | Interpretation of electronic absorption spectra. nih.gov |
Advanced Analytical Methodologies for Characterization and Quantification
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of organic molecules. For 5-butyl-3,9-dimethyl-7H-furo[3,2-g]chromen-7-one, HRMS would provide a highly accurate mass measurement of the molecular ion, typically with a mass accuracy of less than 5 parts per million (ppm). This level of precision allows for the confident determination of the elemental composition, distinguishing it from other isobaric compounds.
Beyond accurate mass measurement, tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation. By inducing fragmentation of the molecular ion and analyzing the resulting fragment ions, a characteristic fragmentation pattern can be established. This "fingerprint" provides valuable insights into the compound's structure, such as the loss of the butyl side chain or fragments arising from the furocoumarin core. While specific fragmentation data for the target compound is not published, a hypothetical fragmentation pattern can be anticipated based on the general fragmentation of furanocoumarins.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Ion Description | Theoretical m/z | Observed m/z | Mass Accuracy (ppm) | Proposed Fragment Structure |
| [M+H]⁺ | Calculated Value | To be determined | < 5 | Intact Molecule |
| [M+H-C₄H₉]⁺ | Calculated Value | To be determined | < 5 | Loss of butyl group |
| Further Fragments | Calculated Value | To be determined | < 5 | Cleavage of the furocoumarin core |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic compounds in solution. A suite of 1D and 2D NMR experiments would be required to fully characterize this compound.
1D NMR: ¹H NMR would reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts (δ) of the aromatic, methyl, and butyl protons would be indicative of their position on the furocoumarin scaffold. ¹³C NMR would provide information on the number and types of carbon atoms present in the molecule.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton correlations, while HSQC (Heteronuclear Single Quantum Coherence) would link protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) experiments are critical for identifying long-range correlations between protons and carbons, which is essential for confirming the substitution pattern of the butyl and dimethyl groups on the furocoumarin framework.
Table 2: Anticipated ¹H and ¹³C NMR Data Template for this compound
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) |
| Furan (B31954) Ring | ||||
| C-2/C-3 | To be determined | To be determined | To be determined | To be determined |
| Chromenone Core | ||||
| C-4 | To be determined | To be determined | To be determined | To be determined |
| C-5 | To be determined | To be determined | To be determined | To be determined |
| C-6 | To be determined | To be determined | To be determined | To be determined |
| C-7 | To be determined | |||
| C-8a | To be determined | |||
| C-9 | To be determined | To be determined | To be determined | To be determined |
| C-9a | To be determined | |||
| Substituents | ||||
| 3-CH₃ | To be determined | To be determined | s | |
| 9-CH₃ | To be determined | To be determined | s | |
| 5-Butyl | To be determined | To be determined | m | To be determined |
Chromatographic Separations and Detection (HPLC, UPLC, GC-MS, LC-MS) for Purity and Mixture Analysis
Chromatographic techniques are fundamental for the separation, identification, and quantification of this compound, especially in complex matrices. vscht.cznih.govacs.org
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the most common techniques for the analysis of furanocoumarins. nih.govacs.org A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile or methanol would likely provide good separation. Detection can be achieved using a photodiode array (PDA) detector, which provides UV-Vis spectral information, or a mass spectrometer (LC-MS) for enhanced sensitivity and selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable furanocoumarins, GC-MS can be a powerful analytical tool. The compound would need to be sufficiently volatile or derivatized to be amenable to GC analysis. GC-MS provides excellent separation efficiency and mass spectral data for confident identification. vscht.cz
The choice of the chromatographic method would depend on the sample matrix, the required sensitivity, and the analytical throughput.
Spectrophotometric and Fluorometric Methods for Quantitative Assessment
Spectrophotometric and fluorometric methods can be employed for the quantitative assessment of this compound, particularly for routine analysis and quality control.
UV-Vis Spectrophotometry: Furanocoumarins typically exhibit strong absorbance in the UV region. A UV-Vis spectrum of the pure compound would be recorded to determine the wavelength of maximum absorbance (λmax). A calibration curve can then be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax, allowing for the quantification of the compound in unknown samples.
Fluorometry: Many furanocoumarins are fluorescent, offering a highly sensitive method for quantification. The excitation and emission wavelengths of this compound would first need to be determined. Similar to spectrophotometry, a calibration curve would be generated by measuring the fluorescence intensity of standard solutions. The high sensitivity of fluorometry makes it particularly suitable for trace-level analysis. The spectral properties of substituted coumarins are known to be influenced by their molecular structure. mdpi.com
Development of Reference Standards and Analytical Validation Procedures
The availability of a well-characterized, high-purity reference standard is a prerequisite for accurate and reliable quantification. The development of a certified reference material (CRM) for this compound would involve:
Synthesis and Purification: The compound would be synthesized and purified to a high degree, with purity confirmed by techniques such as HPLC and NMR. researchgate.net
Comprehensive Characterization: The identity and structure of the synthesized compound would be unequivocally confirmed using HRMS and a full suite of 1D and 2D NMR experiments.
Purity Assessment: Quantitative NMR (qNMR) or mass balance approaches would be used to accurately determine the purity of the reference standard.
Certification: The certified value and its associated uncertainty would be established following metrological principles.
Once a reference standard is available, any analytical method for the quantification of this compound would need to undergo rigorous validation. This process would assess parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ) to ensure the method is fit for its intended purpose. Several organizations provide guidance and services for the synthesis and certification of reference standards. purisys.comusp.orgnoramco.com
Exploration of 5 Butyl 3,9 Dimethyl 7h Furo 3,2 G Chromen 7 One in Chemical Biology Research Models
Investigation in Disease-Relevant In Vitro Cellular Systems
There is no publicly available information regarding the use of 5-butyl-3,9-dimethyl-7H-furo[3,2-g]chromen-7-one in in vitro cellular models of disease. Research on other furocoumarin derivatives has explored their effects on various cell lines, but these findings cannot be attributed to the specific compound .
Studies in Non-Human In Vivo Models for Mechanistic Insights
No studies have been published that describe the administration of this compound to non-human in vivo models for the purpose of understanding its effects on biochemical pathways or other mechanistic properties.
Future Research Directions and Emerging Applications Non Clinical/non Therapeutic
Development of Novel Synthetic Approaches for Enhanced Scalability and Sustainability
The future synthesis of 5-butyl-3,9-dimethyl-7H-furo[3,2-g]chromen-7-one will likely focus on environmentally benign and scalable methodologies. Traditional furanocoumarin synthesis often involves multiple steps with low to moderate yields, creating a demand for more efficient routes. acs.org Green chemistry principles are expected to be at the forefront of these new approaches. scispace.com This includes the use of microwave-assisted organic synthesis (MAOS), which can significantly reduce reaction times and improve yields. Other sustainable methods could involve solvent-free reactions, the use of greener solvents, or metal-free catalytic systems. scispace.com One-pot multi-component reactions (MCRs) also present an attractive strategy for improving the efficiency and sustainability of synthesizing complex furocoumarin derivatives. scispace.comresearchgate.net Furthermore, biosynthetic pathways engineered in microorganisms offer a renewable and sustainable alternative to chemical synthesis. acs.org
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Method | Potential Advantages | Potential Challenges |
| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, increased yields, enhanced purity | Specialized equipment required, potential for localized overheating |
| One-Pot Multi-Component Reactions (MCRs) | High atom economy, reduced waste, simplified purification | Optimization of reaction conditions can be complex |
| Metal-Free Catalysis | Avoids toxic heavy metal contamination, lower cost | Catalyst efficiency and recyclability may vary |
| Biosynthesis via Engineered Microorganisms | Sustainable and renewable, high stereoselectivity | Low yields, complex downstream processing |
Design and Synthesis of Photoactivatable Furanocoumarin Probes
Furanocoumarins are known for their photochemical properties, making them excellent candidates for the development of photoactivatable probes. researchgate.net These probes can be designed to be fluorescently "silent" until activated by a specific wavelength of light, allowing for the precise tracking of biological molecules or the visualization of cellular processes in real-time. researchgate.netnih.gov Future research could involve the synthesis of derivatives of this compound that are functionalized with quencher molecules. Upon photoactivation, the quencher would be cleaved, resulting in a "turn-on" fluorescent signal. nih.gov The alkyl and butyl substituents on the core structure could be modified to tune the probe's lipophilicity and cellular uptake. These probes could find applications in non-clinical research for high-resolution imaging of cellular dynamics.
Exploration of Material Science Applications for Furanocoumarin Derivatives
The unique photophysical and photochemical properties of coumarins and their derivatives have led to their use in various smart and functional materials. mdpi.com The furo[3,2-g]chromen-7-one scaffold, with its extended π-system, is inherently fluorescent. This property can be exploited in the development of organic light-emitting diodes (OLEDs), fluorescent dyes, and sensors. The photo-reactivity of furanocoumarins, particularly their ability to undergo [2+2] cycloaddition reactions upon UV irradiation, can be utilized to create photo-crosslinkable polymers. mdpi.com These materials could have applications in photolithography, data storage, and the development of self-healing materials. Future research on this compound could explore its incorporation into polymer backbones to create novel photofunctional materials.
Advanced Computational Modeling for Rational Design of Novel Furo[3,2-g]chromen-7-one Analogues
Advanced computational modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are invaluable tools for the rational design of new molecules with desired properties. nih.govnih.gov These methods can be employed to predict the biological activities and physicochemical properties of novel analogues of this compound without the need for extensive synthetic work and experimental screening. researchgate.net For instance, density functional theory (DFT) calculations can provide insights into the electronic structure and reactivity of the molecule. researchgate.net By systematically modifying the substituents on the furo[3,2-g]chromen-7-one core in silico, researchers can identify promising candidates for synthesis and further investigation in various non-clinical applications.
Table 2: Hypothetical Computational Predictions for Novel Furo[3,2-g]chromen-7-one Analogues
| Analogue | Predicted Property | Potential Application |
| Analogue A (with electron-withdrawing groups) | Enhanced electron affinity | Organic electronics |
| Analogue B (with extended conjugation) | Red-shifted fluorescence emission | Bioimaging |
| Analogue C (with increased water solubility) | Improved bioavailability | Agrochemical research |
| Analogue D (with specific functional groups) | Targeted binding to a specific protein | Biochemical probes |
Investigation of Environmental and Ecological Roles of Furanocoumarins
Furanocoumarins are naturally occurring secondary metabolites in many plants and are known to play a crucial role in plant defense mechanisms against herbivores and pathogens. nih.govwikipedia.org They can act as phytoalexins, with their production being induced by environmental stressors such as UV radiation, fungal infection, or insect attack. researchgate.netjfda-online.com The phototoxicity of many furanocoumarins is a key aspect of their defensive action. wikipedia.org Future ecological research could investigate whether this compound or similar alkylated furanocoumarins are produced by any plant species and what their specific ecological roles might be. This could involve studying their effects on insect herbivores, pathogenic fungi, and competing plant species (allelopathy). Understanding these roles could lead to the development of new, environmentally friendly pesticides or herbicides. nih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-butyl-3,9-dimethyl-7H-furo[3,2-g]chromen-7-one?
- The synthesis typically involves multi-step organic reactions, including cyclization of precursor molecules (e.g., coumarin derivatives) and functionalization via alkylation or halogenation. For example, a biphenylyl-substituted analog requires sequential Friedel-Crafts acylation and Suzuki coupling to introduce substituents . Key steps:
- Cyclization : Use Lewis acids (e.g., AlCl₃) to form the fused furochromenone core.
- Substitution : Optimize solvent polarity and temperature to control regioselectivity during alkylation .
- Purification often employs column chromatography with gradients of ethyl acetate/hexane.
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- NMR : Analyze and spectra for characteristic peaks:
Q. What are the primary biological activities associated with this compound?
- Furochromenones exhibit antifungal and anti-inflammatory properties. For example, analogs with ethyl and methyl groups show inhibition of Candida albicans (MIC: 8–16 µg/mL) via disruption of ergosterol biosynthesis .
- Mechanistic studies : Use fluorescence quenching assays to probe interactions with fungal cytochrome P450 enzymes .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Catalyst screening : Test Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling to reduce byproducts .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps but may require strict temperature control (<60°C) to avoid decomposition .
- Kinetic studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps (e.g., slow cyclization) .
Q. How to resolve contradictions in reported biological activity data across studies?
- Dose-response reevaluation : Perform EC₅₀ assays under standardized conditions (e.g., RPMI-1640 media for antifungal tests) .
- Structural analogs : Compare activity of 5-butyl-3,9-dimethyl derivatives with 5-ethyl-4-fluorophenyl analogs to isolate substituent effects .
- Metabolic stability assays : Use liver microsomes to assess if conflicting results arise from differential compound degradation .
Q. What computational methods predict the compound’s reactivity and electronic properties?
- DFT calculations : Apply B3LYP/6-31G(d) to map frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic attack .
- Molecular docking : Simulate binding to fungal CYP51 (PDB: 5TZ1) to rationalize antifungal efficacy .
- Solvent modeling : Use COSMO-RS to correlate logP with observed solubility discrepancies .
Q. How to design derivatives for enhanced selectivity in therapeutic applications?
- SAR-guided modifications :
- Introduce electron-withdrawing groups (e.g., -CF₃) at C-3 to boost antifungal activity .
- Replace the butyl chain with polar substituents (e.g., -OH, -NH₂) to improve aqueous solubility .
- In silico screening : Use ADMET predictors (e.g., SwissADME) to prioritize candidates with optimal bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
